molecular formula C11H15NO2 B13666379 Ethyl 4-isopropylpicolinate

Ethyl 4-isopropylpicolinate

Cat. No.: B13666379
M. Wt: 193.24 g/mol
InChI Key: LTXTVARMBZGFHB-UHFFFAOYSA-N
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Description

Significance of the Picolinate (B1231196) Ester Scaffold in Contemporary Chemical Science

The picolinate ester scaffold is a versatile building block in organic synthesis and medicinal chemistry. The nitrogen atom in the pyridine (B92270) ring at the ortho-position to the ester group can act as a ligand, forming stable complexes with a variety of metal ions. This chelating ability is a key feature that underpins many of its applications.

In medicinal chemistry, the pyridine carboxylic acid framework, including picolinates, is found in numerous therapeutic agents. nih.govdiva-portal.org These compounds exhibit a broad spectrum of biological activities, and their derivatives have been investigated for the treatment of various conditions. nih.govdiva-portal.org The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling chemists to optimize its biological target engagement and pharmacokinetic profile. nih.gov

Historical Context of Research on Ethyl 4-isopropylpicolinate and Related Compounds

Research into pyridine carboxylic acids and their esters dates back several decades, with early studies focusing on their synthesis and basic chemical properties. acs.orggoogle.com A 1956 patent, for instance, described methods for the esterification of pyridine carboxylic acids, highlighting their utility as intermediates in the synthesis of other valuable compounds. google.com

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the study of related alkyl-substituted picolinate esters has been a continuous area of interest. Research has often been driven by the need for novel ligands in coordination chemistry or as key intermediates in the synthesis of complex organic molecules. The exploration of various substitution patterns on the pyridine ring, including the introduction of alkyl groups like isopropyl, is a common strategy to modulate the properties of the resulting compounds.

Overview of Key Research Domains for Pyridine Carboxylic Acid Esters

The research applications of pyridine carboxylic acid esters are diverse and span multiple scientific disciplines. A primary area of investigation is their use as intermediates in the synthesis of pharmaceuticals. nih.govdiva-portal.org The picolinate moiety is a key component in the design of enzyme inhibitors, with major pharmaceutical companies actively developing new drug candidates based on this scaffold. nih.govdiva-portal.org

Beyond medicinal chemistry, these esters are utilized in the development of agricultural chemicals, such as herbicides and pesticides. evitachem.com Their ability to chelate metal ions is also exploited in the field of coordination chemistry, where they serve as ligands for creating metal complexes with specific catalytic or material properties. evitachem.comacs.org Furthermore, research has explored their potential in materials science and as flavor and fragrance components.

Properties of this compound

While detailed experimental data for this compound is limited, its basic chemical properties can be inferred from its structure and comparison with related compounds.

PropertyValue
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS Number 1035803-53-2

This data is based on the compound's chemical structure.

Related Picolinate Esters in Research

The following table provides examples of other picolinate esters and their areas of research, illustrating the broader context in which this compound is situated.

Compound NameArea of Research
Ethyl 4-(tert-butyl)picolinateOrganic Synthesis Intermediate
Ethyl 4-methylpicolinateOrganic Synthesis Intermediate
Ethyl 4-formylpicolinateOrganic Synthesis Intermediate

This table showcases related compounds to provide a comparative context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propan-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-9(8(2)3)5-6-12-10/h5-8H,4H2,1-3H3

InChI Key

LTXTVARMBZGFHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Isopropylpicolinate and Analogues

Classical Esterification Routes

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents a fundamental and widely employed method for the synthesis of ethyl 4-isopropylpicolinate. This can be accomplished through several classical approaches.

Direct esterification, also known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would entail the reaction of 4-isopropylpicolinic acid with ethanol (B145695).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com Various strong acids such as sulfuric acid (H₂SO₄) and tosic acid (TsOH) are commonly used as catalysts. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

A general representation of this reaction is as follows:

Reaction Scheme for Fischer Esterification

4-isopropylpicolinic acid + Ethanol ⇌ this compound + Water

(in the presence of an acid catalyst)

The efficiency of Fischer esterification can be influenced by factors such as reaction time, temperature, and the choice of catalyst.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed to synthesize this compound by reacting a different ester of 4-isopropylpicolinic acid (e.g., mthis compound) with an excess of ethanol in the presence of an acid or base catalyst. youtube.comyoutube.com

This equilibrium reaction is driven to completion by using a large excess of the desired alcohol. youtube.com Transesterification can be catalyzed by both acids (like sulfuric acid or p-toluenesulfonic acid) and bases (like sodium ethoxide). youtube.com The choice of catalyst can influence the reaction rate and selectivity. For instance, base-catalyzed transesterification is often faster but can be complicated by saponification if water is present.

A study on the transesterification of glycerol (B35011) with ethyl acetate (B1210297) highlights the reversible nature of the reaction and the importance of removing the alcohol by-product to shift the equilibrium towards the desired product. biofueljournal.com In the context of producing biodiesel, continuous transesterification processes using static mixers have been explored to enhance reaction efficiency. researchgate.net

To overcome some of the limitations of classical esterification, various catalytic strategies have been developed. These often involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, making the process more environmentally friendly and cost-effective.

For instance, macroporous polymeric acid catalysts have been shown to be effective for direct esterification at moderate temperatures without the need for water removal. organic-chemistry.org Other catalytic systems include the use of weak Lewis acids like magnesium chloride in the presence of dialkyl dicarbonates. organic-chemistry.org Solid acid catalysts, such as doped metal oxides, have also been developed for esterification reactions, offering advantages like high conversion rates and easy catalyst separation. google.com

Catalyst TypeExampleKey Advantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) masterorganicchemistry.comReadily available, effective for a wide range of substrates. khanacademy.org
Heterogeneous Acid Macroporous polymeric acid catalysts organic-chemistry.orgEasy separation and recyclability, milder reaction conditions.
Lewis Acid Magnesium Chloride (with dialkyl dicarbonates) organic-chemistry.orgMild conditions, high yields.
Solid Acid Doped Metal Oxides (e.g., Al₂O₃-Fe/TiO₂/SO₄²⁻) google.comHigh conversion, catalyst reusability.

Functional Group Interconversions on the Pyridine (B92270) Ring

A powerful strategy for the synthesis of substituted pyridines involves the initial halogenation of the pyridine ring, followed by cross-coupling reactions to introduce the desired substituent. mdpi.comresearchgate.net This approach offers a high degree of flexibility in the synthesis of a wide range of pyridine derivatives.

For the synthesis of this compound, this would typically involve the preparation of a 4-halopicolinate ester, such as ethyl 4-chloropicolinate or ethyl 4-bromopicolinate. This halogenated intermediate can then undergo a cross-coupling reaction to introduce the isopropyl group at the 4-position.

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings are widely used to functionalize halogenated aromatic and heteroaromatic compounds. mdpi.comresearchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be employed. This would involve the reaction of a 4-halopicolinate ester with isopropylboronic acid or a derivative in the presence of a palladium catalyst and a base. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and selectivity. researchgate.net

Alternatively, a Negishi coupling could be utilized, which involves the reaction of the 4-halopicolinate ester with an organozinc reagent, such as isopropylzinc chloride, in the presence of a palladium catalyst. nih.gov The Kumada coupling, which uses a Grignard reagent like isopropylmagnesium bromide, is another possibility, although its application can be limited by the reactivity of the Grignard reagent with other functional groups in the molecule. nih.gov

Cross-Coupling ReactionOrganometallic ReagentKey Features
Suzuki-Miyaura Organoboron (e.g., isopropylboronic acid)Mild reaction conditions, high functional group tolerance, commercially available reagents. youtube.com
Negishi Organozinc (e.g., isopropylzinc chloride)High reactivity, often proceeds with high stereospecificity. nih.gov
Kumada Grignard (e.g., isopropylmagnesium bromide)Highly reactive organometallic reagent, may have functional group compatibility issues. nih.gov

The site-selectivity of these cross-coupling reactions on polyhalogenated pyridines can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

Copper-Mediated Fluorination

Copper-mediated fluorination has emerged as a significant method for the synthesis of aryl fluorides from corresponding arylboronic esters or aryl halides, a transformation applicable to the picolinate (B1231196) scaffold. slideshare.netnih.gov This approach is valued for its use of relatively mild conditions and accessible reagents. The reactions often utilize an air-stable copper catalyst, such as Cu(OTf)₂py₄, in conjunction with a fluoride (B91410) source like silver fluoride (AgF). nih.govnih.gov

Mechanistic studies suggest that these reactions proceed through a Cu(I)/Cu(III) catalytic cycle. slideshare.netnih.gov The process is believed to involve the oxidation of a copper(I) species to a copper(III) intermediate. This is followed by a rate-determining transmetalation step with the arylboronate ester. The final carbon-fluorine bond is formed via reductive elimination from an aryl-copper(III)-fluoride complex. slideshare.net For aryl halides, the presence of a directing group, such as the pyridine nitrogen in picolinates, can be essential for stabilizing the copper(I) species and facilitating the initial oxidative addition step. nih.gov

Table 1: Examples of Copper-Mediated Fluorination Systems

Catalyst/Reagent System Substrate Type Fluorine Source Key Features
Cu(OTf)₂py₄ Aryl Pinacol Boronates [¹⁸F]Fluoride Applicable for radiolabeling; proceeds in various solvents. nih.gov
Cationic Copper Reagent Aryl Iodides Silver Fluoride (AgF) Enables conversion of a diverse set of aryl iodides. nih.gov
Copper(I) Catalyst 2-Pyridyl Aryl Bromides Silver Fluoride (AgF) Pyridyl group acts as an essential directing group. nih.gov
Copper Catalyst Arylboronate Esters Not Specified Proceeds through a proposed Cu(III) fluoride complex. slideshare.net

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl groups, such as the isopropyl group at the C-4 position of this compound, is a key synthetic challenge. Modern methods have focused on achieving high regioselectivity for the functionalization of the electron-deficient pyridine ring.

One innovative approach involves the use of mechanochemically activated magnesium(0) metal for the direct C-4 alkylation of pyridines with alkyl halides. organic-chemistry.org This method avoids transition-metal catalysts and harsh conditions, proceeding via a proposed radical-radical coupling pathway. Magnesium(I) species generated in situ are thought to reduce the pyridine to a C-4 radical, which then couples with an alkyl radical from the halide. organic-chemistry.org Another photochemical organocatalytic method utilizes a dithiophosphoric acid catalyst to generate pyridinyl radicals that couple with allylic radicals, showing high regioselectivity for the C-4 or C-6 position depending on the substitution pattern. acs.org

Minisci-type reactions, which involve the addition of alkyl radicals to protonated heteroaromatics, are a classic strategy. Recent advancements include using a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. chemrxiv.org For the introduction of aryl groups, nickel-catalyzed reductive coupling reactions of arylcarboxylic acid 2-pyridyl esters with alkyl methanesulfonates have been developed to synthesize alkyl aryl ketones, demonstrating a method for C-C bond formation that could be adapted for aryl group introduction.

Table 2: Selected Methods for C-4 Alkylation of Pyridines

Method Reagents Key Characteristics
Mechanochemical Activation Mg(0), Alkyl Halide Transition-metal-free; excellent C-4 regioselectivity; radical mechanism. organic-chemistry.org
Photochemical Organocatalysis Dithiophosphoric Acid, Allylic C-H source Forms C(sp²)-C(sp³) bonds; regioselectivity depends on substituents. acs.org
Directed Minisci Reaction Maleate-derived blocking group, Carboxylic Acid High C-4 regioselectivity for alkylation from alkyl carboxylates. chemrxiv.org

Derivatization of Nitrogen and Ester Functionalities

The ester and pyridine nitrogen functionalities in ethyl picolinate are prime sites for further chemical modification. The ester group can be readily hydrolyzed to the corresponding carboxylic acid (picolinic acid) under basic or acidic conditions. This acid can then serve as a precursor for a wide range of other functional groups.

A common derivatization is the conversion of the ester to an amide. Sustainable enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B (CALB), have been developed for the direct amidation of esters or carboxylic acids. uva.es These biocatalytic approaches operate under mild conditions and often utilize green solvents like cyclopentyl methyl ether, avoiding the need for coupling agents and intensive purification. uva.es

The pyridine nitrogen can also be functionalized. For instance, it can be oxidized to a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain types of substitution. Chemo- and regioselective alkylation at the C-2 position of pyridine N-oxides has been achieved using titanacyclopropanes, demonstrating a reaction that preferentially targets the N-oxide over ester functionalities. nih.gov Additionally, the pyridine nitrogen can be involved in the formation of complexes with various metal ions. youtube.com

Stereo- and Regioselective Synthesis of Picolinate Derivatives

Achieving stereo- and regioselectivity is paramount in the synthesis of complex substituted picolinates. Regioselectivity is particularly challenging due to the multiple potential reaction sites on the pyridine ring. researchgate.net As discussed previously, several methods have been developed for the selective functionalization of the C-4 position. organic-chemistry.orgchemrxiv.org Other strategies involve directed metalation, where a directing group on the pyridine ring guides a metalating agent (e.g., lithium amides or organomagnesium reagents) to deprotonate a specific adjacent position, which can then react with an electrophile. znaturforsch.com Halogen/metal exchange reactions provide another powerful tool for regiocontrolled functionalization. znaturforsch.com

Stereoselective synthesis becomes critical when chiral centers are introduced. For substituents attached to the pyridine ring, asymmetric synthesis protocols are employed. These can involve the use of chiral auxiliaries, which are temporarily attached to the molecule to guide the stereochemical outcome of a subsequent reaction before being removed. youtube.com Catalytic asymmetric synthesis is another powerful approach, where a chiral catalyst, often a metal complex with a chiral ligand, is used in substoichiometric amounts to produce an enantioenriched product. nih.gov For example, photoredox catalysis has been used for the stereoselective addition of C-radicals to chiral glyoxylate-derived imines to create unnatural α-amino acids, a principle that can be extended to picolinate systems. nih.gov

Green Chemistry Approaches in Picolinate Ester Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of picolinate esters to improve sustainability. A key focus is the use of advanced catalytic systems that are efficient, reusable, and operate under mild conditions.

One significant development is the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. acs.org For example, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used as a recyclable catalyst for the one-pot synthesis of picolinate derivatives at ambient temperature in ethanol. znaturforsch.comacs.org The high surface area and tunable porosity of MOFs make them highly effective, and their solid nature allows for easy separation from the reaction mixture and reuse, reducing waste. researchgate.net

Table 3: Comparison of Synthetic Approaches

Approach Traditional Method Green Chemistry Alternative
Catalysis Homogeneous catalysts (e.g., H₂SO₄ for esterification) Heterogeneous catalysts (e.g., MOFs), Biocatalysts (e.g., Lipases) acs.orgrsc.org
Solvents Volatile organic compounds (e.g., Dichloromethane) Green solvents (e.g., Ethanol, Cyclopentyl methyl ether), Solvent-free (Mechanochemistry) organic-chemistry.orguva.esacs.org
Reaction Conditions High temperatures, harsh reagents Ambient temperature, mild conditions acs.org
Byproducts Stoichiometric waste from coupling agents or catalysts Minimal waste due to catalyst recycling and high atom economy

Advanced Structural Characterization and Spectroscopic Elucidation

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For Ethyl 4-isopropylpicolinate (Molecular Weight: 193.24 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 193. The fragmentation is dictated by the functional groups present: the ester and the substituted pyridine (B92270) ring. libretexts.orgwhitman.edu

Key predicted fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the O-CH₂CH₃ bond to lose a •CH₂CH₃ radical, resulting in a fragment ion at m/z 164 .

Loss of an ethoxy radical: Alpha-cleavage at the carbonyl group leads to the loss of the •OCH₂CH₃ radical, forming a stable 4-isopropylpicolinoyl acylium ion at m/z 148 . chemistrynotmystery.com

Loss of a methyl radical: Benzylic-type cleavage of a methyl radical from the isopropyl group is highly favorable due to the stability of the resulting cation, leading to a prominent peak at m/z 178 ([M-15]⁺).

McLafferty Rearrangement: While less common for aromatic esters without a longer alkyl chain, a rearrangement involving the ethyl group could lead to the loss of ethene (C₂H₄), producing a fragment at m/z 165 .

The mass spectrum of the parent heterocycle, 4-isopropylpyridine, shows a base peak corresponding to the loss of a methyl group (m/z 106 from a molecular ion of 121), highlighting the stability of the resulting cation. nist.gov A similar fragmentation is expected to be highly favorable for this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonIdentity of Lost Neutral/Radical
193[C₁₁H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)
178[M - CH₃]⁺•CH₃
164[M - C₂H₅]⁺•C₂H₅
148[M - OC₂H₅]⁺•OC₂H₅
120[4-isopropylpyridine]⁺˙•COOC₂H₅
106[M - CH₃ - CO₂C₂H₅]⁺ or [4-vinylpyridine]⁺˙ from rearrangement•CH₃ and others

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related picolinate (B1231196) structures provides significant insight into its likely solid-state conformation.

Picolinic acid and its derivatives are well-known chelating agents, forming complexes with various metal ions. wikipedia.orgwikipedia.org For instance, the crystal structure of chromium(III) picolinate, Cr(Pic)3, shows the picolinate ligand acting as a bidentate chelating agent, coordinating to the chromium ion through the pyridine nitrogen and a carboxylate oxygen. wikipedia.org This results in a distorted octahedral geometry around the metal center. wikipedia.org Similarly, in zinc picolinate tetrahydrate, the picolinate ligand is also bidentate. wikipedia.org

These structures reveal that the pyridine ring and the carboxylate group tend to be coplanar to facilitate chelation or optimize crystal packing. For this compound, it is expected that the molecule would adopt a largely planar conformation in the solid state, at least with respect to the pyridine ring and the ester group. The orientation of the ethyl and isopropyl groups would be influenced by steric hindrance and intermolecular packing forces.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. nih.gov Each bond in a molecule vibrates at a characteristic frequency, and absorption of IR radiation or scattering in Raman spectroscopy at these frequencies provides a detailed molecular fingerprint. docbrown.info

For this compound, the IR spectrum would exhibit several characteristic absorption bands. Based on data for similar ester compounds and substituted pyridines, the following vibrational modes can be predicted:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group. This is one of the most characteristic peaks in the spectrum. docbrown.info

C-O Stretching: The C-O single bond stretching vibrations of the ester group will produce strong bands in the 1250-1230 cm⁻¹ region. docbrown.info

C-H Stretching: Absorptions corresponding to the C-H stretching of the alkyl (isopropyl and ethyl) groups will appear around 2845-2975 cm⁻¹. docbrown.info Aromatic C-H stretching from the pyridine ring would be observed at higher wavenumbers, typically above 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the substituted pyridine ring will cause several bands in the 1400-1600 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the molecule.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~2845-2975 C-H Stretch (Alkyl) Medium-Strong
~1735-1750 C=O Stretch (Ester) Strong, Sharp
~1400-1600 C=C and C=N Stretch (Pyridine Ring) Medium-Variable
~1230-1250 C-O Stretch (Ester) Strong

Mechanistic Investigations and Chemical Reactivity Studies

Hydrolysis Reaction Mechanisms of Picolinate (B1231196) Esters

Hydrolysis of an ester is its cleavage into a carboxylic acid and an alcohol through reaction with water. wikipedia.org For Ethyl 4-isopropylpicolinate, this would yield 4-isopropylpicolinic acid and ethanol (B145695). The mechanism and rate of this reaction are highly sensitive to the surrounding chemical environment.

Role of pH and Temperature in Ester Hydrolysis

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. wikipedia.orgyoutube.com This process is reversible, and to drive the reaction toward completion, an excess of water is typically required. libretexts.org

Neutral Hydrolysis : The reaction with pure water is generally very slow. libretexts.org However, at high temperatures, the autoionization of water increases, and the thermal energy of the system may be sufficient to allow water molecules to act as effective nucleophiles without additional acid or base catalysis. researchgate.netpsu.edu

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. wikipedia.org This method is often preferred due to its irreversibility and the ease of separating the products. libretexts.org

Temperature plays a critical role, with reaction rates generally increasing at higher temperatures. Studies on various esters have shown that increased thermal energy accelerates hydrolysis. researchgate.net For enzyme-catalyzed hydrolysis of similar esters, Arrhenius plots have revealed sharp anomalies at certain temperatures, suggesting conformational changes in the catalyst that affect reaction stages like binding and acylation. nih.gov

Metal Ion Catalysis in Picolinate Ester Cleavage

The hydrolysis of picolinate esters is markedly accelerated by the presence of divalent metal ions. The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the ester group can act as a bidentate ligand, chelating with metal ions such as Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. acs.orgnih.gov This chelation is a key feature that distinguishes picolinates from other esters like benzoates.

The catalytic effect arises from several factors:

The metal ion acts as a Lewis acid, polarizing the carbonyl group and making its carbon atom more electrophilic and thus more vulnerable to nucleophilic attack.

The metal ion can coordinate with a water molecule, lowering its pKa and increasing the concentration of metal-bound hydroxide ions, which are potent nucleophiles. nih.gov

Research on various picolinate esters has demonstrated significant rate enhancements. For instance, the presence of Cu²⁺ ions can increase the rate of hydrolysis by several orders of magnitude compared to the reaction in a simple buffer solution. acs.org In studies involving monoesters of 2-hydroxy-1,10-phenanthroline, 1:1 metal ion complexes increased the second-order rate constants for hydroxide reactions by factors of 10⁵ to 10⁸. nih.gov The formation of metallomicelles, where the catalyst and substrate are brought together in a micellar environment, can lead to even greater rate enhancements. acs.org

Table 1: Rate Enhancements in Metal Ion-Catalyzed Hydrolysis of Picolinate Esters
Metal IonCatalytic SystemObserved Rate Enhancement (Fold Increase)Reference
Cu²⁺Aqueous Solution1.5 x 10³ acs.org
Cu²⁺Monomeric Complex7.3 x 10³ acs.org
Cu²⁺Micellar Complex4.6 x 10³ to 1.6 x 10⁶ acs.org
Zn²⁺Aqueous SolutionSmaller effect than Cu²⁺

Influence of Substituent Effects on Hydrolysis Kinetics

The rate of ester hydrolysis is sensitive to the electronic properties of substituents on both the acyl and alcohol portions of the molecule. For this compound, the key substituent is the isopropyl group at the 4-position of the pyridine ring.

Electronic Effects : The isopropyl group is an electron-donating group (EDG). By donating electron density to the pyridine ring, it slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. This effect would be expected to decrease the rate of hydrolysis compared to an unsubstituted picolinate ester. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity of the reaction site and stabilize the negative charge in the transition state, thereby accelerating hydrolysis. chemrxiv.org

Steric Effects : While the isopropyl group is bulkier than a hydrogen atom, studies on similar aromatic esters suggest that electronic effects often play a more dominant role than steric hindrance in the hydrolysis of esters with substituents at the para position. chemrxiv.orgnih.gov

Kinetic studies on substituted benzoates provide a useful comparison. The rate of alkaline hydrolysis for ethyl p-bromobenzoate (with an EWG) is faster than that of ethyl benzoate. nih.gov In contrast, alkyl groups (EDGs) on benzoates tend to decrease the rate of hydrolysis, an effect attributed to the inductive electron-donating properties that destabilize the transition state. nih.gov

Table 2: Half-lives for Alkaline Hydrolysis of Various Esters Illustrating Substituent Effects
EsterSubstituent TypeHalf-life (t₁/₂) in minutesReference
Methyl Benzoate-14 nih.gov
Ethyl Benzoate-14 nih.gov
Propyl BenzoateAlkyl (EDG)19 nih.gov
Butyl BenzoateAlkyl (EDG)21 nih.gov
Ethyl p-bromo BenzoateBromo (EWG)12 nih.gov

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the case of this compound, reaction with a different alcohol (R'-OH) would result in the formation of a new ester (Alkyl 4-isopropylpicolinate) and ethanol. This reaction is an equilibrium process, and a large excess of the reactant alcohol is often used as the solvent to drive the reaction to completion. masterorganicchemistry.com

Catalytic Systems for Transesterification

A variety of catalysts can be employed to facilitate transesterification, and they are broadly classified as homogeneous, heterogeneous, and enzymatic. researchgate.net

Homogeneous Catalysts : These include strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) and bases (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide). nih.govresearchgate.net Acid catalysts work by protonating the carbonyl oxygen, while basic catalysts generate a potent alkoxide nucleophile from the reactant alcohol. masterorganicchemistry.comyoutube.com

Heterogeneous Catalysts : These are solid catalysts that are not dissolved in the reaction mixture, offering advantages in separation and reusability. mdpi.com Examples include metal oxides (CaO, MgO), carbonates (K₂CO₃), ion-exchange resins, and zeolites. researchgate.netnih.govmdpi.com They can be acidic or basic in nature. For instance, sulfonated zeolites are effective solid acid catalysts. mdpi.com

Enzymatic Catalysts : Lipases are enzymes that can catalyze transesterification under mild conditions, offering high selectivity.

Table 3: Common Catalytic Systems for Transesterification
Catalyst TypeExamplesPhaseReference
AcidSulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)Homogeneous nih.gov
BaseSodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Homogeneous researchgate.net
Solid BaseCalcium Oxide (CaO), Magnesium Oxide (MgO)Heterogeneous mdpi.com
Solid AcidSulfonated Zeolites, Ion-Exchange ResinsHeterogeneous nih.govmdpi.com
EnzymeLipasesHomogeneous/Heterogeneous researchgate.net

The choice of catalyst can be crucial. For instance, in the transesterification of glycerol (B35011) with ethyl acetate (B1210297), sulfuric acid was found to be an effective catalyst, but its concentration needed to be optimized to prevent side reactions like the hydrolysis of ethyl acetate. biofueljournal.comresearchgate.net

Mechanistic Pathways of Acyl Fragment Transfer

The transfer of the 4-isopropylpicolinoyl group from ethanol to another alcohol proceeds via a nucleophilic acyl substitution mechanism. The specific steps depend on whether the reaction is acid- or base-catalyzed. masterorganicchemistry.com

Base-Catalyzed Mechanism : This pathway involves a two-step addition-elimination process.

A strong base deprotonates the reactant alcohol (R'-OH) to form a highly nucleophilic alkoxide (R'-O⁻).

The alkoxide ion attacks the carbonyl carbon of this compound, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.comresearchgate.net

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original ethoxide group (⁻OCH₂CH₃) as the leaving group. The newly formed ethoxide can then deprotonate another molecule of the reactant alcohol, regenerating the nucleophile.

Acid-Catalyzed Mechanism : This pathway is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation : The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon a much stronger electrophile.

Addition : The neutral reactant alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation/Protonation : A series of rapid proton transfers occurs. A base (like another alcohol molecule) deprotonates the newly added hydroxyl group, and the original ethoxy group becomes protonated, turning it into a good leaving group (ethanol).

Elimination : The lone pair on the hydroxyl group reforms the carbonyl double bond, expelling the neutral ethanol molecule.

Deprotonation : The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product. youtube.commasterorganicchemistry.com

These mechanistic studies provide a fundamental framework for predicting and controlling the chemical transformations of this compound.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of an electron-donating isopropyl group at the 4-position and an electron-withdrawing ethyl ester group at the 2-position modulates this reactivity. Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a significant aspect of its chemistry. wikipedia.orglibretexts.orglibretexts.org

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.orglibretexts.org For this compound itself, direct nucleophilic substitution of a hydrogen atom is challenging. However, if a good leaving group (e.g., a halide) were present at the 2, 3, 5, or 6-positions, SNAr reactions would be more feasible. The rate of these reactions is significantly accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction , which involves the amination of pyridines using sodium amide (NaNH₂). wikipedia.orgslideshare.net For this compound, the reaction would be expected to proceed at the C6 position, as the C2 position is blocked by the ester and the C4 by the isopropyl group. The reaction mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the C6 carbon, forming a σ-adduct, followed by the elimination of a hydride ion (H⁻). wikipedia.orgyoutube.com

Reaction Reagents & Conditions Expected Major Product Notes
Chichibabin Amination1. NaNH₂, Toluene, Reflux2. H₂O workupEthyl 6-amino-4-isopropylpicolinateThe reaction introduces an amino group at the C6 position. Dimerization can be a side reaction. wikipedia.org
Nucleophilic Alkylation (Chichibabin-type)Alkyllithium (e.g., n-BuLi), THFEthyl 6-alkyl-4-isopropylpicolinateDirect alkylation can be achieved, though regioselectivity challenges and competing side reactions exist. nih.gov
SNAr (with leaving group)Nucleophile (e.g., NaOMe), Solvent (e.g., MeOH) on a 6-halo-4-isopropylpicolinateEthyl 6-methoxy-4-isopropylpicolinateRequires a derivative with a suitable leaving group at the 6-position for the reaction to proceed efficiently. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. youtube.com

However, the presence of the electron-donating isopropyl group at the 4-position provides some activation. The directing effect of the substituents would favor electrophilic attack at the C3 and C5 positions. The ethyl ester at the C2 position is a deactivating group.

Typical electrophilic aromatic substitution reactions like nitration and halogenation require harsh conditions.

Nitration: The nitration of pyridines often requires strong acid systems, such as nitric acid in fuming sulfuric acid or in trifluoroacetic anhydride. rsc.orgreddit.com For this compound, nitration would be expected to occur primarily at the C3 position, and possibly the C5 position, due to the directing effects of the existing substituents. Nitrodeisopropylation, the replacement of the isopropyl group with a nitro group, is also a possible side reaction under strong nitrating conditions. rsc.org

Halogenation: Electrophilic halogenation of pyridines is also challenging and may require high temperatures or the use of oleum. youtube.com Selective halogenation can be difficult to achieve. youtube.com

Sulfonation: Direct sulfonation of pyridine requires high temperatures and a mercury catalyst, and typically introduces the sulfonic acid group at the 3-position.

Minisci Reaction: A more synthetically useful method for the functionalization of electron-deficient heterocycles like pyridine is the Minisci reaction . wikipedia.orgchempedia.info This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. wikipedia.org The reaction is highly regioselective for the positions ortho and para to the nitrogen (C2 and C6). For this compound, the Minisci reaction would be expected to introduce an alkyl group at the C6 position. This method avoids the harsh conditions of traditional EAS and is compatible with a wider range of functional groups. nih.govprinceton.edu

Reaction Reagents & Conditions Expected Major Product(s) Notes
NitrationHNO₃, Trifluoroacetic anhydrideEthyl 4-isopropyl-3-nitropicolinateHarsh conditions are required. Nitrodeisopropylation is a potential side reaction. rsc.orgrsc.org
Halogenation (Electrophilic)Cl₂ or Br₂, High TemperatureEthyl 3-halo-4-isopropylpicolinate and/or Ethyl 3,5-dihalo-4-isopropylpicolinateGenerally low-yielding and requires severe conditions. youtube.com
Minisci AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₄, H₂SO₄Ethyl 6-alkyl-4-isopropylpicolinateA radical substitution that is highly effective for alkylating the C6 position under acidic conditions. wikipedia.orgnih.gov

Ring-Opening and Cycloaddition Reactions of Pyridine Core

The aromaticity of the pyridine ring makes it generally resistant to ring-opening reactions. However, under certain conditions, particularly after activation, the ring can participate in such transformations.

Cycloaddition Reactions are a powerful tool for constructing more complex heterocyclic systems from pyridines. These reactions often proceed via the formation of a pyridinium (B92312) ylide . A pyridinium ylide is a 1,3-dipole that can be generated from the corresponding pyridinium salt by treatment with a base. researchgate.netmdpi.com These ylides can then undergo [3+2] or other cycloaddition reactions with various dipolarophiles like alkenes or alkynes to form fused heterocyclic systems, such as indolizines. researchgate.netmdpi.comclockss.orgnih.gov

For this compound, formation of a pyridinium salt would involve N-alkylation. Subsequent deprotonation would generate a pyridinium ylide, which could then react with a suitable dipolarophile. The substituents on the ring would influence the stability and reactivity of the ylide intermediate.

Reaction Type General Scheme Expected Product Class Notes
[3+2] Cycloaddition1. N-alkylation of Ethyl 4-isopropylpicolinate2. Base (e.g., K₂CO₃)3. Dipolarophile (e.g., dimethyl acetylenedicarboxylate)Substituted IndolizinesThe reaction proceeds through a pyridinium ylide intermediate. The substituents on both the ylide and the dipolarophile affect the reaction's efficiency and regioselectivity. mdpi.comnih.govmdpi.com
[3+3] CycloadditionPyridinium ylide + 3-atom component (e.g., bicyclobutane)Azabicyclo[3.1.1]heptanesA dearomative cycloaddition that provides access to Csp³-rich polycyclic structures. rsc.org
Diels-Alder ReactionActivation of the pyridine ring (e.g., by coordination to a metal complex) + DieneSubstituted PiperidinesThe pyridine ring itself is a poor dienophile. Activation is necessary to promote its participation in Diels-Alder reactions. acs.org

Ring-opening reactions are less common but can be induced. For instance, coordination to a metal center can activate the pyridine ring towards nucleophilic attack that leads to ring opening. acs.org In some cases, reactions with potent nucleophiles under specific conditions can also lead to ring-expanded products. youtube.com However, these are highly substrate- and condition-dependent and not general reactions for pyridines.

Coordination Chemistry and Ligand Applications

Ethyl 4-isopropylpicolinate as a Monodentate and Bidentate Ligand

This compound possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the ester group. This duality allows it to act as either a monodentate or a bidentate ligand.

As a monodentate ligand , it typically coordinates to a metal center through the more Lewis basic nitrogen atom of the pyridine ring. This mode of coordination is favored when the metal center is sterically hindered or when competing with strongly coordinating anions.

More commonly, this compound acts as a bidentate N,O-chelating ligand . In this arrangement, both the pyridine nitrogen and the carbonyl oxygen of the ester group bind to the metal center, forming a stable five-membered chelate ring. This chelation enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. The formation of such stable complexes is a driving force in many of its applications.

Synthesis and Characterization of Metal-Picolinate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final structure and coordination number of the complex. Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Fe(II), V(IV), Ir(III))

While specific studies on this compound complexes with Fe(II), V(IV), and Ir(III) are not extensively documented in the public domain, the coordination chemistry of related picolinate (B1231196) ligands with these metals provides a strong basis for understanding their expected behavior.

Iron(II) Complexes: The synthesis of Fe(II) complexes with substituted picolinate ligands often results in octahedral geometries, with the ligand acting as a bidentate N,O-donor. These complexes are of interest for their potential spin-crossover properties, where the spin state of the Fe(II) ion can be influenced by temperature, pressure, or light. The electronic nature of the substituents on the picolinate ring can significantly affect the ligand field strength and, consequently, the spin-crossover temperature.

Vanadium(IV) Complexes: Oxovanadium(IV) complexes with substituted picolinate ligands have been synthesized and characterized. These complexes typically feature a square pyramidal or octahedral geometry with the vanadyl oxygen in an axial position. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing these paramagnetic d¹ complexes.

Iridium(III) Complexes: Iridium(III) complexes with picolinate-type ligands are widely studied for their applications in organic light-emitting diodes (OLEDs) and as catalysts. Synthesis often involves the reaction of a chloro-bridged iridium dimer with the picolinate ligand. The resulting complexes are typically octahedral and can exhibit strong luminescence.

A representative synthesis for a generic transition metal (M) complex with this compound can be depicted as:

M(X)n + m(C₁₁H₁₅NO₂) → [M(C₁₁H₁₄NO₂)m]X(n-m) + mHX

where M is the transition metal, X is an anion, and n and m are stoichiometric coefficients.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is less explored than with transition metals. However, picolinic acid and its derivatives are known to form stable complexes with a variety of main group elements. These complexes often exhibit diverse structural motifs, including monomeric, dimeric, and polymeric structures, depending on the metal, the stoichiometry, and the presence of other coordinating species. The coordination is typically achieved through the N,O-bidentate chelation, similar to transition metal complexes.

Electronic and Steric Effects of the Isopropyl Group on Ligand Properties

The isopropyl group at the 4-position of the pyridine ring exerts both electronic and steric effects that modulate the properties of this compound as a ligand.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base. A more basic nitrogen atom generally leads to the formation of more stable metal complexes.

Steric Effects: The isopropyl group is bulkier than a hydrogen atom or a methyl group. This steric bulk can influence the coordination geometry of the metal complexes. For instance, it may favor the formation of certain isomers over others or limit the number of ligands that can coordinate to a metal center. The steric hindrance can also affect the reactivity of the metal complex, for example, by controlling the access of substrates to the catalytic metal center.

The combination of these electronic and steric effects allows for the fine-tuning of the properties of the resulting metal complexes, which is a key aspect of ligand design in coordination chemistry.

Applications of Picolinate Metal Complexes in Catalysis

Metal complexes derived from picolinic acid and its derivatives have shown promise in various catalytic applications. The ability to tune the steric and electronic properties of the ligand by changing the substituents on the pyridine ring makes them attractive for developing catalysts with specific activities and selectivities.

One area of application is in oxidation catalysis . Metal-picolinate complexes can catalyze the oxidation of various organic substrates, such as alcohols and sulfides. The catalytic activity is influenced by the nature of the metal center and the ligand.

Another significant application is in hydrolysis reactions . Metal complexes with picolinate-type ligands have been studied as catalysts for the hydrolysis of esters and phosphate (B84403) esters. The metal ion acts as a Lewis acid, activating the substrate towards nucleophilic attack by water or hydroxide (B78521). The catalytic efficiency of these systems can be modulated by the ligand design.

While specific catalytic applications of this compound complexes are not widely reported, the general catalytic activity of related picolinate complexes suggests that they could be effective catalysts for a range of organic transformations.

Asymmetric Catalysis Using Chiral Picolinate Ligands

While specific studies on the use of this compound in asymmetric catalysis are not prevalent in the reviewed literature, the broader class of chiral picolinate ligands has been a subject of interest. nih.gov The design of chiral ligands is crucial for asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction. nih.gov Picolinate-type ligands, particularly those with chiral centers, can be synthesized and complexed with transition metals like palladium, rhodium, and iridium to create catalysts for a variety of enantioselective transformations. nih.govnccr-must.ch

The introduction of a chiral moiety to a picolinate ligand, often through the ester group or a substituent on the pyridine ring, allows for the creation of a chiral environment around the metal center. This chirality transfer from the ligand to the catalytic active site is the fundamental principle of asymmetric catalysis. For instance, helically chiral polymers containing nitrogen and phosphorus atoms have been explored as ligands for transition metals in asymmetric reactions, demonstrating the potential for inducing enantioselectivity. nccr-must.ch The modular nature of ligands like P,N-ligands, which share similarities with picolinates, allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. nih.gov

Exploration of Catalytic Reaction Pathways

The catalytic pathways involving picolinate ligands are diverse and depend on the metal center and the specific reaction. In the context of asymmetric catalysis, the ligand's role is to control the trajectory of the incoming substrate and the formation of the product, thereby favoring one enantiomer over the other.

For palladium-catalyzed asymmetric allylic substitution reactions, a common benchmark for testing new chiral ligands, the mechanism involves the formation of a chiral Pd-allyl intermediate. rsc.orgresearchgate.net The stereochemical outcome is determined by the subsequent nucleophilic attack on the allyl moiety, which is directed by the chiral ligand. rsc.orgresearchgate.net The steric and electronic properties of the picolinate ligand, including substituents like the isopropyl group in this compound, would influence the geometry and reactivity of this intermediate, thus affecting the enantioselectivity of the reaction.

The table below summarizes the enantiomeric excess (ee) achieved in a palladium-catalyzed asymmetric allylic substitution using various TADDOL-based P,S-bidentate phosphoramidite (B1245037) ligands, which serve as an example of how ligand structure impacts catalytic outcomes.

LigandNucleophileee (%)
L1a Dimethyl malonate99
L1a Aniline92
L2a Dimethyl malonate98
L3a Dimethyl malonate97

Data sourced from a study on TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. researchgate.net

Tuning Photophysical Properties of Metal Complexes via Picolinate Ligands

Picolinate ligands play a significant role in modulating the photophysical properties of metal complexes, particularly those of transition metals like iridium and platinum. nih.govresearchgate.net These properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are critical for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. rsc.orgacs.org

The electronic nature of the picolinate ligand, influenced by substituents on the pyridine ring, can alter the energy levels of the metal complex's frontier molecular orbitals. nih.gov This, in turn, affects the energy of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions, which are often responsible for the photoluminescent properties of these complexes. nih.govresearchgate.net

For example, in a study of cyclometalated platinum complexes with substituted picolinate ligands, it was observed that the functionalization of the picolinate ligand had a minor influence on the energy of the main absorption bands but could impact the emission characteristics. researchgate.net The introduction of different functional groups on the picolinate ring can lead to changes in the excited-state dynamics and the radiative and non-radiative decay pathways. nih.gov

The following table presents photophysical data for a series of iridium complexes with different ancillary picolinate ligands, illustrating the effect of ligand substitution on emission properties.

ComplexAncillary LigandEmission Max (nm)Quantum Yield
Ir(ppz)₂(pic) Picolinic acid5300.15
Ir(ppz)₂(picOH) 3-Hydroxypicolinic acid5600.08
Ir(ppz)₂(iq) Isoquinolinecarboxylic acid5450.12

Data derived from a study on the influence of picolinate ancillary ligands on the photophysical properties of Ir(ppz)₂(LX) complexes. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies employing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of Ethyl 4-isopropylpicolinate were found. Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential maps to predict the molecule's reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

There is no available research that utilizes molecular dynamics (MD) simulations to investigate the conformational landscape or ligand binding properties of this compound. MD simulations would provide insights into the dynamic behavior of the molecule, its preferred shapes, and how it might interact with biological targets.

Quantum Chemical Calculations of Reaction Mechanisms

No quantum chemical calculations detailing the mechanisms of reactions involving this compound have been reported in the scientific literature. These types of calculations are crucial for understanding the step-by-step pathways of chemical transformations, including transition states and reaction intermediates.

Prediction of Spectroscopic Properties from First Principles

There are no available first-principles calculations for predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. These computational methods are often used to complement experimental data and aid in the structural elucidation of molecules.

Structure-Reactivity Relationship Modeling

No studies on the quantitative structure-activity relationship (QSAR) or structure-reactivity relationship (SRR) modeling for this compound were identified. These models are used to correlate the chemical structure of a compound with its biological activity or chemical reactivity.

Synthetic Utility As a Building Block in Organic Synthesis

Precursor to Substituted Picolinic Acids and Pyridines

One of the most fundamental transformations of Ethyl 4-isopropylpicolinate is its conversion into other substituted picolinic acids and pyridines. The ester group serves as a protected form of a carboxylic acid, which can be deprotected under straightforward reaction conditions.

The primary reaction in this context is the hydrolysis of the ethyl ester to yield 4-isopropylpicolinic acid . This transformation is typically achieved through saponification, which involves heating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in a water/alcohol solvent mixture, followed by acidification to protonate the resulting carboxylate salt. This hydrolysis provides access to the parent picolinic acid, which is itself a valuable synthetic intermediate, often used as a bidentate chelating ligand in coordination chemistry or as a precursor for further reactions.

Beyond simple hydrolysis, the ester functionality can be converted into other functional groups, leading to a variety of substituted pyridines.

Table 1: Derivatization of this compound at the Ester Position

Reaction Type Reagent(s) Product Class
Hydrolysis NaOH or KOH, then H₃O⁺ Picolinic Acid
Aminolysis Amine (R-NH₂) Picolinamide
Reduction LiAlH₄ or NaBH₄ (4-isopropylpyridin-2-yl)methanol

Intermediate in the Synthesis of Complex Heterocyclic Systems

This compound serves as a valuable starting material for constructing more elaborate heterocyclic frameworks. The pyridine (B92270) ring and its substituents provide a scaffold upon which additional rings can be built. Although specific examples starting directly from this compound are not extensively documented, the synthetic strategies employed with analogous compounds illustrate its potential. For instance, other functionalized ethyl esters are frequently used as precursors for creating fused heterocyclic systems. mdpi.com

The synthesis of complex molecules often involves the reaction of the ester group or activated positions on the pyridine ring. For example, ethyl esters with appropriate functionalities have been used to synthesize quinolin-2-one and 1,3-dihydro-1,5-benzodiazepin-2-one derivatives. mdpi.com By analogy, this compound could be employed in condensation reactions with various nucleophiles to generate fused ring systems, making it a key intermediate in the synthesis of novel bioactive compounds.

Integration into Macrocyclic and Supramolecular Architectures

The rigid structure of the pyridine ring and the potential for functionalization make this compound an attractive component for the construction of macrocycles and supramolecular assemblies. Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry, ion transport, and drug design. cam.ac.uk

While direct integration of this compound into a macrocycle is not widely reported, general synthetic strategies provide a blueprint for its potential use. cam.ac.uk To be incorporated into a macrocyclic structure, the molecule would typically require at least two reactive sites that can be linked together, often via an intramolecular cyclization reaction. This could be achieved by first derivatizing the initial molecule. For example, the ester could be reduced to an alcohol, and a separate functional group could be installed on the isopropyl moiety or another position of the pyridine ring, creating a precursor ready for macrocyclization. Its potential to act as a ligand for metal ions also suggests its utility in forming metallo-supramolecular architectures. evitachem.com

Role in Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are highly efficient and atom-economical. Similarly, tandem processes involve a sequence of intramolecular or intermolecular reactions that occur consecutively in one pot.

Currently, the scientific literature does not feature prominent examples of this compound being used in MCRs or tandem reactions. However, its functional groups suggest it could theoretically participate in such processes. The pyridine nitrogen could act as a basic catalyst or a participating nucleophile, while the ester could react with other components. The development of new MCRs involving pyridine carboxylates could open avenues for the rapid synthesis of diverse molecular libraries.

Derivatization for Enhanced Synthetic Versatility

The synthetic utility of a building block is often defined by its capacity for derivatization. This compound offers several handles for chemical modification, which enhances its versatility.

Key derivatization pathways include:

Reactions at the Ester: As detailed in section 7.1, the ester can be hydrolyzed, reduced, or reacted with organometallic reagents to yield acids, alcohols, amides, or ketones.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can react with electrophiles. For example, it can be oxidized to form the corresponding N-oxide using an oxidizing agent like m-CPBA. This N-oxide derivative exhibits altered reactivity, potentially facilitating substitutions on the pyridine ring.

Modification of the Isopropyl Group: The isopropyl group can potentially be functionalized, for instance, via free-radical halogenation at the benzylic-like position, to introduce further reactive handles.

Coordination Chemistry: As a picolinate (B1231196) derivative, the molecule can act as a ligand, coordinating with various metal ions through the pyridine nitrogen and the carbonyl oxygen of the ester group. evitachem.com This property is valuable for creating metal complexes used in catalysis or materials science. evitachem.com

Table 2: Potential Derivatizations of this compound

Reactive Site Reaction Type Potential Product
Ester Group Hydrolysis 4-isopropylpicolinic acid
Ester Group Reduction (4-isopropylpyridin-2-yl)methanol
Pyridine Nitrogen Oxidation This compound N-oxide
Isopropyl Group Halogenation Ethyl 4-(1-halo-1-methylethyl)picolinate

These potential transformations underscore the role of this compound as a versatile platform from which a wide array of more complex and functionally diverse molecules can be synthesized.

Advanced Analytical Methodologies in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Ethyl 4-isopropylpicolinate from starting materials, byproducts, and impurities, as well as for monitoring the progress of its synthesis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that ethyl esters are generally amenable to GC analysis, it is a primary candidate for the routine analysis of this compound. nih.gov The successful application of GC would depend on the compound's volatility and thermal stability in the GC inlet and column.

For purity assessment, a high-resolution capillary column would be essential. A typical setup might involve a nonpolar or medium-polarity stationary phase. The selection of the stationary phase would be critical to achieve baseline separation from structurally similar compounds.

ParameterHypothetical Value/ConditionRationale
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides high resolution for complex mixtures.
Stationary Phase 5% Phenyl-methylpolysiloxaneA versatile medium-polarity phase suitable for a wide range of aromatic and ester compounds.
Injector Temperature 250 °CTo ensure complete and rapid volatilization without thermal degradation.
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/minA temperature gradient is necessary to elute the compound in a reasonable time with good peak shape.
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds.

Reaction monitoring via GC would allow for the quantitative determination of the disappearance of reactants and the appearance of the product, this compound. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.

High-Performance Liquid Chromatography (HPLC)

For compounds that may lack sufficient volatility or thermal stability for GC, High-Performance Liquid Chromatography (HPLC) offers a robust alternative. helixchrom.com The analysis of various pyridinecarboxylic acid isomers and their derivatives has been successfully demonstrated using HPLC. helixchrom.com

Reversed-phase HPLC would likely be the method of choice for this compound, utilizing a nonpolar stationary phase and a polar mobile phase. The presence of the pyridine (B92270) ring and the ester group allows for strong UV absorbance, making a UV detector a suitable choice for detection.

ParameterHypothetical Value/ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Standard for reversed-phase chromatography, offering good retention for moderately polar compounds.
Mobile Phase Acetonitrile/Water gradient with 0.1% formic acidThe organic/aqueous gradient allows for the elution of compounds with varying polarities. Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Allows for the detection at the wavelength of maximum absorbance and can provide spectral information to aid in peak identification.
Wavelength ~260-270 nmPyridine-containing compounds typically exhibit strong absorbance in this region.

Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometric detection provides an unparalleled level of analytical specificity, enabling not only quantification but also structural elucidation.

For GC-MS analysis, electron ionization (EI) would likely be employed. The resulting mass spectrum would exhibit a molecular ion peak (M+) corresponding to the mass of this compound, along with a characteristic fragmentation pattern. This pattern, a veritable molecular fingerprint, is crucial for unambiguous identification. Hypothetical fragmentation could involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or cleavage of the isopropyl group. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly useful for analyzing complex matrices. nih.gov Using an electrospray ionization (ESI) source in positive ion mode would likely protonate the basic nitrogen of the pyridine ring, yielding a strong [M+H]+ signal. nih.gov Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer would generate a product ion spectrum specific to this compound. This technique is invaluable for trace-level quantification and confirmation of the compound's identity. nih.gov

Derivatization Strategies for Enhanced Analytical Detection in Research

While this compound possesses a UV chromophore and is amenable to direct analysis, derivatization can be employed in research contexts to enhance sensitivity or to introduce functionalities that improve chromatographic behavior or ionization efficiency in mass spectrometry.

Reagents and Protocols for Functional Group Modification

Although this compound itself is an ester, derivatization strategies often target more reactive functional groups. In the context of its synthesis from 4-isopropylpicolinic acid, derivatization of the carboxylic acid precursor is a common practice. For instance, the acid could be converted to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) for GC analysis. aocs.org

Picolinyl esters themselves are used as derivatizing agents for other molecules, such as fatty acids, to facilitate their analysis by GC-MS, as the picolinyl group can direct fragmentation in a predictable manner. nih.gov In a research setting, one might explore the hydrolysis of the ethyl ester back to the carboxylic acid, followed by derivatization with a fluorinated alcohol to create a derivative with high electron-capture detector (ECD) sensitivity in GC.

Derivatization ApproachTarget AnalyteReagentPurpose
Esterification 4-isopropylpicolinic acid (precursor)Methanol/HCl or DiazomethaneIncrease volatility for GC analysis.
Silylation 4-isopropylpicolinic acid (precursor)BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Create a volatile and thermally stable derivative for GC-MS.
Picolinoyl Ester Formation Other molecules (e.g., alcohols, fatty acids)4-isopropylpicolinic acid chlorideIntroduce a fragmentation-directing group for MS analysis.

Impact on Ionization Efficiency and Fragmentation Patterns

Derivatization can profoundly impact how a molecule behaves in a mass spectrometer. The introduction of a permanently charged group or a group that is easily ionizable can significantly enhance the signal intensity in ESI-MS. For instance, converting the precursor 4-isopropylpicolinic acid to a derivative containing a quaternary amine would create a permanently positively charged species, leading to excellent sensitivity in positive ion ESI-MS.

Furthermore, the choice of derivatizing agent can influence the fragmentation pattern in MS. A well-chosen derivative can direct fragmentation to specific bonds, yielding structurally informative fragment ions. For example, picolinoyl derivatives of long-chain alcohols or fatty acids are known to produce characteristic fragmentation patterns that allow for the localization of double bonds or other functional groups along the alkyl chain. nih.govresearchgate.net While this compound is the target analyte here, understanding these principles is crucial for developing advanced analytical strategies in a research environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-isopropylpicolinate, and how do reaction conditions influence yield and purity?

  • This compound is typically synthesized via esterification of 4-isopropylpicolinic acid using ethanol under acidic catalysis. Critical parameters include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Yield optimization requires monitoring reaction progress using TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection. Conflicting spectral data (e.g., unexpected peaks in NMR) should be resolved by repeating experiments under controlled conditions and comparing with literature benchmarks .

Q. What are the stability considerations for this compound during storage?

  • The compound is sensitive to hydrolysis under humid conditions. Stability studies recommend storage in anhydrous environments at 4°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% relative humidity for 6 months) can predict long-term behavior. Regular HPLC analysis monitors degradation products like 4-isopropylpicolinic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reaction pathways. Solvent effects are simulated using the Polarizable Continuum Model (PCM). For catalytic applications, molecular docking studies assess interactions with enzymes or metal catalysts. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via GC-MS) .

Q. What strategies resolve discrepancies between experimental and theoretical data for this compound?

  • Discrepancies in spectral or reactivity data require systematic validation:

  • Re-examine experimental conditions (e.g., solvent polarity, temperature).
  • Cross-check computational parameters (e.g., basis set suitability).
  • Compare with peer-reviewed studies on analogous picolinate esters.
  • Use multivariate analysis (e.g., PCA) to identify outlier data points .

Q. How to design a study investigating this compound’s role in asymmetric catalysis?

  • Apply the PICOT framework:

  • P opulation: Reaction substrates (e.g., prochiral ketones).
  • I ntervention: this compound as a ligand in transition-metal catalysts.
  • C omparison: Benchmark against traditional ligands (e.g., BINAP).
  • O utcome: Enantiomeric excess (ee) measured via chiral HPLC.
  • T ime: Reaction completion time under optimized conditions.
  • Use a fractional factorial design to test variables (temperature, catalyst loading) and ANOVA for statistical significance .

Q. What methodologies identify and quantify impurities in this compound batches?

  • LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., unreacted starting materials or side products). Quantitation uses external calibration curves. For structural elucidation, isolate impurities via preparative HPLC and analyze with 2D-NMR (COSY, HSQC). Method validation follows ICH Q2(R1) guidelines for precision, accuracy, and limit of detection .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like SciFinder or Reaxys for synthetic protocols and spectral data. Avoid non-academic sources .
  • Data Presentation : Use tables to compare reaction yields/conditions and figures for spectral interpretations. Label axes clearly (e.g., δ in ppm for NMR) .
  • Ethical Reporting : Disclose all negative results (e.g., failed catalytic trials) to aid reproducibility. Reference prior work on picolinate esters to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.